molecular formula C20H19BrN2OS2 B12447992 8-bromo-2-(4-ethoxyphenyl)-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione

8-bromo-2-(4-ethoxyphenyl)-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione

Cat. No.: B12447992
M. Wt: 447.4 g/mol
InChI Key: JNUQTRRUUDKBEV-UHFFFAOYSA-N
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Description

8-bromo-2-(4-ethoxyphenyl)-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione is a heterocyclic compound that belongs to the thiazoloquinoline family This compound is characterized by its unique structure, which includes a thiazole ring fused to a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-2-(4-ethoxyphenyl)-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-1-(4-ethoxyphenyl)ethanone with thiourea in the presence of a base, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

8-bromo-2-(4-ethoxyphenyl)-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding thioethers.

    Substitution: Formation of substituted thiazoloquinoline derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-bromo-2-(4-ethoxyphenyl)-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-bromo-2-(4-ethoxyphenyl)-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione is unique due to its specific substitution pattern and the presence of the quinoline moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H19BrN2OS2

Molecular Weight

447.4 g/mol

IUPAC Name

8-bromo-2-(4-ethoxyphenyl)-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione

InChI

InChI=1S/C20H19BrN2OS2/c1-4-24-14-8-6-13(7-9-14)23-19(25)17-15-11-12(21)5-10-16(15)22-20(2,3)18(17)26-23/h5-11,22H,4H2,1-3H3

InChI Key

JNUQTRRUUDKBEV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=S)C3=C(S2)C(NC4=C3C=C(C=C4)Br)(C)C

Origin of Product

United States

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